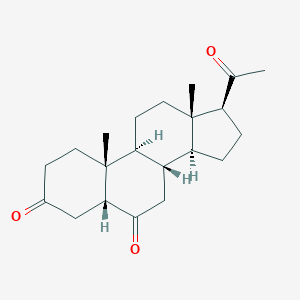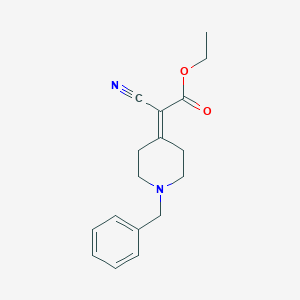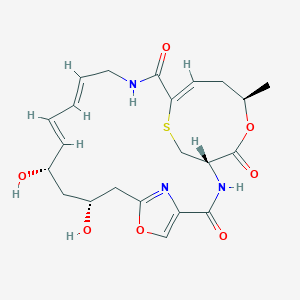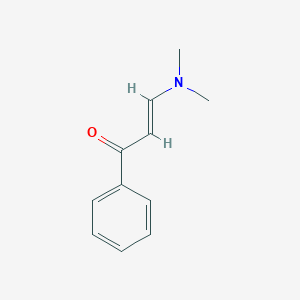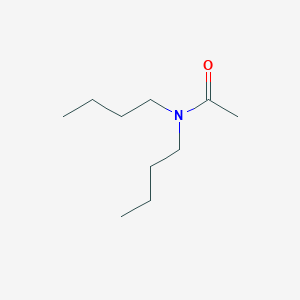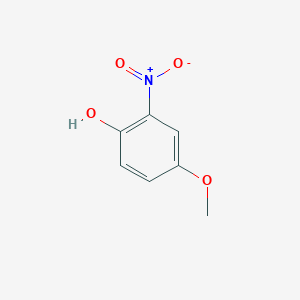
4-甲氧基-2-硝基苯酚
概述
描述
Synthesis Analysis
The synthesis of 4-Methoxy-2-nitrophenol involves several methods, including the alkali hydrolysis of 2-nitro-4-methoxyaniline, which yields a high conversion rate and product purity under optimized conditions such as temperature, reaction time, and reactant ratio. Guo (2002) achieved a 96% yield by conducting the reaction at 133°C for 5 hours with a specific reactant ratio (Guo, 2002). Additionally, Jian (2000) explored a new method for synthesizing 4-Methoxyphenol, highlighting the importance of reaction conditions and yields in synthesis processes (Jian, 2000).
Molecular Structure Analysis
Computational and theoretical studies on 4-Methoxy-2-nitrophenol and related compounds provide insights into their molecular structures and electronic properties. For instance, Kosar (2011) conducted a computational study on the tautomeric forms of (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol, examining its electronic structure, non-linear optical properties, and thermodynamic properties at various temperatures (Kosar, 2011).
Chemical Reactions and Properties
4-Methoxy-2-nitrophenol undergoes various chemical reactions, including nitration and oxidation, which result in a mixture of benzoquinone and 4-methoxy-2-nitrophenol. Beake et al. (1994) proposed a mechanism involving nitric oxide and the 4-methoxyphenoxy radical reacting with nitrogen dioxide or water (Beake, Constantine, & Moodie, 1994).
Physical Properties Analysis
The physical properties of 4-Methoxy-2-nitrophenol, including melting points, vapor pressure, and thermodynamic properties, have been studied. Varfolomeev et al. (2010) investigated the thermochemical properties of methoxyphenols, providing valuable data on their stability and interactions with solvents (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-2-nitrophenol, particularly its reactivity and interaction with various chemical agents, have been a subject of research. Studies on its oxidative coupling reactions and the effects of substituents on its chemical behavior provide insights into its potential applications and environmental fate. For example, Pei et al. (2018) examined the substituent effects on the oxidation reactions of 4-Methoxy-2-nitrophenol and related compounds, highlighting the role of dissolved oxygen in these processes (Pei et al., 2018).
科学研究应用
肥胖和体重管理
研究表明,4-甲氧基-2-硝基苯酚可能在治疗肥胖和控制体重方面具有潜在的应用 . 虽然这种应用仍在研究中,但它可能参与预防体重增加或促进体重减轻的治疗方法的开发。
工业过程中的催化
该化合物在各种工业过程中用作催化剂 . 它的作用是在不消耗自身的情况下加速化学反应,使其成为高效、经济的制造工艺的宝贵工具。
作用机制
Target of Action
4-Methoxy-2-nitrophenol, also known as Phenol, 4-methoxy-2-nitro-, is a chemical compound with the formula C7H7NO4 It has been suggested that it can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes .
Biochemical Pathways
It is known that the compound is involved in the treatment of obesity and diabetes , suggesting that it may interact with metabolic pathways related to these conditions.
Result of Action
It has been suggested that the compound can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes . These effects suggest that the compound may have a significant impact on metabolic processes.
安全和危害
属性
IUPAC Name |
4-methoxy-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGOACXDPDUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166133 | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1568-70-3 | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the formation of 4-Methoxy-2-nitrophenol?
A1: The research article details the formation of 4-Methoxy-2-nitrophenol as a product of the reaction between 4-Methoxyphenol and nitrous acid in an acidic aqueous solution []. This reaction also yields benzoquinone as another product. The study investigates factors influencing the reaction rate and product ratios, such as acidity, reactant concentrations, and the presence or absence of dissolved oxygen [].
Q2: What insights does the research provide into the mechanism of 4-Methoxy-2-nitrophenol formation?
A2: The researchers propose a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical as intermediates []. The 4-methoxyphenoxy radical can then react with either nitrogen dioxide to form 4-Methoxy-2-nitrophenol, or with water to contribute to the formation of benzoquinone []. This proposed mechanism, encompassing five inorganic and six organic reaction steps, was supported by numerical integrations, demonstrating its ability to explain the experimental observations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

